2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile is an intricate organic compound with a complex structure. Its unique molecular arrangement endows it with a variety of interesting chemical and biological properties. The compound features multiple functional groups, including an amino group, an ethoxyphenyl group, a benzyloxy group, a methyl group, and a pyrano[4,3-b]pyran skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis often begins with the condensation of appropriate benzaldehyde derivatives with malononitrile in the presence of ammonium acetate.
Cyclization: : The intermediate formed undergoes cyclization with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions, typically using sodium ethoxide in ethanol.
Final Assembly: : The resultant product is then reacted with benzyl bromide and ethyl iodide to introduce the benzyloxy and ethoxy groups, respectively.
Industrial Production Methods
While industrial production methods for this specific compound might not be widely documented due to its specialized nature, general principles of green chemistry and efficient synthesis apply. This includes optimizing reaction conditions to maximize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl group and the benzyloxy group, to form various oxidized derivatives.
Reduction: : Reduction reactions can target the carbonitrile group to form amines or amides.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxy group, introducing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or hydrogen with a palladium catalyst.
Solvents: : Ethanol, dichloromethane, and acetonitrile are commonly used.
Major Products
Oxidation Products: : Alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Products: : Primary amines or secondary amides.
Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile has a broad range of applications in scientific research:
Chemistry: : It is utilized as a building block for the synthesis of more complex molecules.
Biology: : Its potential biological activity, including antimicrobial and anticancer properties, is a subject of research.
Medicine: : Investigated for possible therapeutic applications due to its unique structure.
Industry: : Used in the development of novel materials and compounds with specific properties.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It can interact with various enzymes and proteins, modulating their activity.
Pathways: : It may interfere with signaling pathways, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds include other substituted pyrano[4,3-b]pyrans, such as:
2-Amino-4-phenyl-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile: : Differing in the phenyl substitutions.
2-Amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile: : Differing in the methoxy versus benzyloxy and ethoxy substitutions.
Conclusion
2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest due to its complex structure and wide range of applications. Its unique chemical properties and potential for diverse reactions make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-29-20-12-17(9-10-19(20)30-14-16-7-5-4-6-8-16)22-18(13-26)24(27)32-21-11-15(2)31-25(28)23(21)22/h4-12,22H,3,14,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWIKGOAVAQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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